![molecular formula C13H13ClN2O6 B14587148 N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid CAS No. 61137-29-9](/img/structure/B14587148.png)
N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid is an organic compound with a molecular formula of C11H11ClN2O5. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of benzoic acid and is characterized by the presence of a chloroacetamido group attached to the benzoyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid typically involves the reaction of 4-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at a low temperature (4-10°C) to prevent side reactions. The product, 4-(2-chloroacetamido)benzoic acid, is then coupled with L-aspartic acid under appropriate conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反应分析
Types of Reactions
N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 4-aminobenzoic acid and L-aspartic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
科学研究应用
N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid has several scientific research applications:
作用机制
The mechanism of action of N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in the metabolism of nucleic acids, proteins, and carbohydrates. This inhibition can lead to the disruption of essential cellular processes, making it effective against certain bacteria and cancer cells.
相似化合物的比较
Similar Compounds
4-(2-Chloroacetamido)benzoic acid: A precursor in the synthesis of N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both 4-(2-chloroacetamido)benzoic acid and L-aspartic acid. This combination enhances its potential as a therapeutic agent, making it more effective in targeting specific molecular pathways.
属性
CAS 编号 |
61137-29-9 |
|---|---|
分子式 |
C13H13ClN2O6 |
分子量 |
328.70 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[(2-chloroacetyl)amino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C13H13ClN2O6/c14-6-10(17)15-8-3-1-7(2-4-8)12(20)16-9(13(21)22)5-11(18)19/h1-4,9H,5-6H2,(H,15,17)(H,16,20)(H,18,19)(H,21,22)/t9-/m0/s1 |
InChI 键 |
CUVBOKYHBLEHIH-VIFPVBQESA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CCl |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


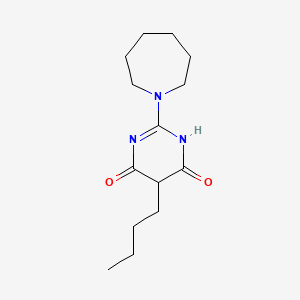
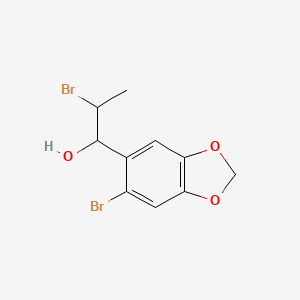
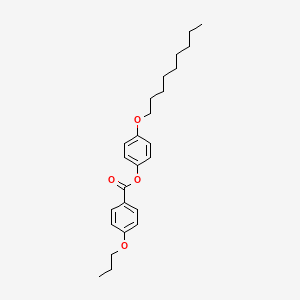
![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)

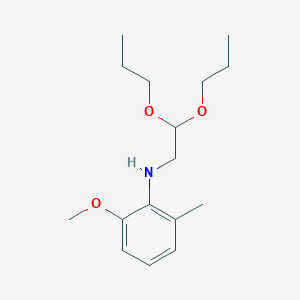
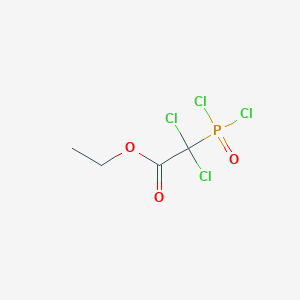
![1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14587123.png)
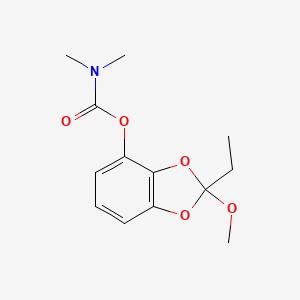
![1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14587129.png)
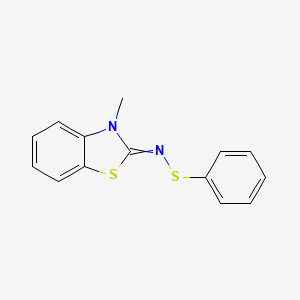


![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)
